Guanidine

概要

説明

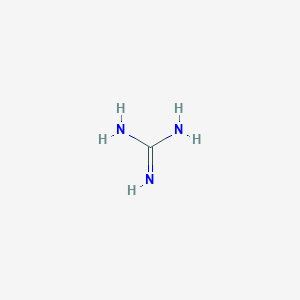

グアニジンは、化学式CH₅N₃を持つ強い有機塩基です。極性溶媒に溶解する無色の固体であり、その高い塩基性で知られています。 グアニジンは、タンパク質代謝の正常な産物として尿中に見られ、プラスチックや爆発物の製造に使用されています . グアニジンは、1861年にアドルフ・シュトレーカーによって、グアニンの酸化分解によって初めて単離されました .

準備方法

合成経路と反応条件

チオシアン酸アンモニウムの熱分解: グアニジンは、無水条件下で180〜190°Cで乾燥したチオシアン酸アンモニウムを穏やかに熱分解することで合成できます[ 3 \text{NH}4\text{SCN} \rightarrow 2 \text{CH}_5\text{N}_3 + \text{H}_2\text{S} + \text{CS}_2 ]

ジシアンジアミドとアンモニウム塩の反応: この商業的なルートは、ジシアンジアミドとアンモニウム塩の反応からグアニジニウム塩を生成する2段階のプロセスを含み、その後、メトキシドナトリウムなどの塩基で処理されます.

工業生産方法

硝酸グアニジン、塩酸グアニジン、炭酸グアニジン、硫酸グアニジンなどのグアニジン塩は、アンモニウム塩と尿素を溶融させるか、尿素製造廃棄物から工業的に製造される安定な結晶性固体です {_svg_3}.

化学反応の分析

Catalytic Guanylation Reactions

Guanidine derivatives are synthesized via catalytic guanylation of amines with carbodiimides. The ZnEt-catalyzed method achieves yields >90% under mild conditions (25–50°C, 2 hours) .

Mechanism :

-

Formation of a zinc alkyl-amido intermediate by reacting ZnEt with amines.

-

Insertion of carbodiimide into the Zn–N bond, followed by protonolysis to release this compound .

Applications : -

Synthesis of antitumoral guanidines (e.g., ACB3 with IC = 5.3 μM against HeLa cells) .

-

High-throughput generation of this compound libraries for drug discovery .

Base-Catalyzed Reactions

This compound’s strong basicity (pKa ~13.6) facilitates numerous organic transformations:

For CO fixation, this compound (e.g., TMG) lowers the energy barrier for carbamate intermediate formation via synergistic H-bonding .

Coordination Chemistry and Metal Catalysis

This compound and its anionic form (guanidinate) act as ligands in transition-metal complexes:

Example : A Cu-guanidinate complex catalyzes aziridine formation from guanidinium ylides and aldehydes .

Nucleophilic and Electrophilic Reactions

This compound exhibits dual reactivity due to its Y-delocalized π-system :

-

Nucleophilic Reactions :

-

Electrophilic Reactions :

-

Reaction with nitriles to form amidines.

-

Enzymatic this compound Production

In Arabidopsis, homoarginine-6-hydroxylases (HAHs) convert homoarginine to 6-hydroxyhomoarginine, releasing this compound via spontaneous decay . This pathway highlights this compound’s role in nitrogen metabolism.

Environmental and Biological Degradation

-

Biodegradation : Nitrosomonas inopinata metabolizes this compound via a guanidinase (Km = 13.6 mM, Vmax = 0.24 μmol·min⁻¹·mg⁻¹) .

-

Toxicity : this compound derivatives (e.g., nitrate, chloride) show low acute toxicity (LD >2,000 mg/kg in rats) .

Key Physicochemical Data

| Property | This compound Nitrate | This compound Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 122.08 | 95.53 |

| Melting Point (°C) | 213–215 | 180–185 |

| Water Solubility (g/L) | 130 | 2,000 |

| pH (1% solution) | 8–9.5 | 7–8 |

Research Trends

科学的研究の応用

Pharmaceutical Applications

Guanidine and its derivatives have been extensively studied for their therapeutic potential. The guanidinium group is integral to numerous medicinal compounds, particularly in the following areas:

1.1 Central Nervous System Drugs

- Neuropeptide Y Antagonists : this compound derivatives, such as NG-acyl argininamides, act as antagonists for neuropeptide Y receptors, which are implicated in various neurological functions including appetite regulation and sedation .

1.2 Cardiovascular Drugs

- Antihypertensive Agents : Several this compound-based drugs are used to manage hypertension. Notable examples include:

1.3 Antidiabetic Medications

- Metformin and Phenformin : These drugs are widely used for managing diabetes by improving insulin sensitivity and reducing glucose production .

1.4 Antihistamines

- Cimetidine and Famotidine : These compounds are utilized in treating gastric ulcers and gastroesophageal reflux disease by blocking histamine receptors .

Biological Activities

Research has demonstrated that this compound compounds possess a range of biological activities, making them valuable in drug discovery:

2.1 Antimicrobial Properties

- Recent studies have identified linear this compound derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains .

2.2 Anti-inflammatory Effects

- This compound-containing compounds have shown promise as anti-inflammatory agents, which could be beneficial in treating various inflammatory diseases .

Research Insights

A comprehensive review of this compound applications reveals ongoing research aimed at synthesizing novel this compound derivatives with enhanced efficacy and reduced side effects. Recent patents highlight innovative approaches to leveraging the guanidinium moiety for new therapeutic agents .

Summary Table of this compound Applications

| Application Area | Examples | Mechanism/Action |

|---|---|---|

| Central Nervous System | Neuropeptide Y antagonists | Modulation of neurotransmitter activity |

| Cardiovascular | Amiloride, Doxazosin | Blood vessel relaxation |

| Antidiabetic | Metformin, Phenformin | Insulin sensitivity enhancement |

| Antihistamines | Cimetidine, Famotidine | Histamine receptor blockade |

| Antimicrobial | Linear this compound derivatives | Bacterial membrane disruption |

作用機序

グアニジンは、神経インパルスに続いてアセチルコリンの放出を促進することで効果を発揮します。 グアニジンは、筋肉細胞膜の脱分極と再分極の速度も遅くします . グアニジンとそのアルキル類似体は、電位依存性カリウムチャネルを阻害することで、シナプス前ニューロンで神経筋接合部を刺激し、シナプス間隙におけるアセチルコリンの放出を促進します .

類似化合物の比較

類似化合物

尿素: 構造は似ていますが、グアニジンよりも塩基性が低いです。

チオ尿素: 酸素の代わりに硫黄を含み、同様の合成用途で使用されます。

ビグアニド: 2つのグアニジンユニットを含み、医薬品に使用されます。

独自性

グアニジンは、その高い塩基性と安定なグアニジニウム塩を形成する能力により独自です。 水素結合を形成する汎用性と平面性により、生物学および化学科学における貴重な官能基となります .

類似化合物との比較

Similar Compounds

Urea: Similar in structure but less basic than guanidine.

Thiourea: Contains sulfur instead of oxygen, used in similar synthetic applications.

Biguanide: Contains two this compound units, used in pharmaceuticals.

Uniqueness

This compound is unique due to its high basicity and ability to form stable guanidinium salts. Its versatility in forming hydrogen bonds and its planarity make it a valuable functional group in both biological and chemical sciences .

生物活性

Guanidine is an organic compound with significant biological activity and therapeutic potential. Its derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by the presence of the this compound group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to two other nitrogen atoms. This structure imparts unique chemical properties that facilitate various biological interactions.

Pharmacological Properties

This compound and its derivatives exhibit a wide range of pharmacological activities:

- Antimicrobial Activity : this compound compounds have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain this compound-core small molecules exhibited minimum inhibitory concentration (MIC) values between 0.5–1 mg/L against pathogens like E. coli and Klebsiella pneumoniae .

- Neuroprotective Effects : Research indicates that this compound derivatives can exert protective effects in neurodegenerative conditions. For example, compounds derived from this compound have been linked to reduced neuronal damage in ischemic stroke models by inhibiting 11-β-hydroxysteroid dehydrogenase-1 (11β-HSD1), which exacerbates neuronal cell death .

- Anti-inflammatory Properties : Some this compound compounds act as inhibitors of nitric oxide synthase (NOS), contributing to their anti-inflammatory effects. This mechanism is crucial in conditions characterized by excessive inflammation .

- Antidiabetic Effects : this compound derivatives are also explored for their potential in managing diabetes by acting as inhibitors of the Na+/H+ exchanger, which plays a role in glucose homeostasis .

Antibacterial Activity

A recent study focused on the synthesis of this compound-containing compounds revealed their effectiveness against clinical bacterial isolates. The incorporation of specific functional groups significantly enhanced their antibacterial properties, suggesting that structural modifications can optimize therapeutic efficacy .

Neuroprotection in Stroke Models

In animal models of stroke, this compound derivatives were administered post-ischemia, resulting in significant reductions in infarct size and improved neurological outcomes. This highlights the therapeutic potential of this compound in acute neuroprotective strategies .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Mechanism | Examples |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell membranes | This compound-core small molecules |

| Neuroprotective | Inhibition of 11β-HSD1 | Carbenoxolone-related compounds |

| Anti-inflammatory | NOS inhibition | Various synthetic guanidines |

| Antidiabetic | Na+/H+ exchanger inhibition | This compound hydrochloride |

Research Findings

Recent advancements in the synthesis and characterization of this compound derivatives have opened new avenues for drug development:

- Synthesis Techniques : Innovative synthetic routes have been developed to create novel this compound-based compounds with tailored biological activities. These methods enhance the efficiency and yield of bioactive substances .

- Mechanisms of Action : Studies have elucidated the mechanisms through which guanidines exert their effects, including their ability to form strong non-covalent interactions with biological targets, which is crucial for drug design .

特性

IUPAC Name |

guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRALSGWEFCBTJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3 | |

| Record name | Guanidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

133216-37-2, Array | |

| Record name | Guanidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133216-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023117 | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index], Solid | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 1,840 mg/L at 25 °C, 829 mg/mL | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

4.1 [mmHg] | |

| Record name | Guanidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/, Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/ | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deliquescent crystalline mass | |

CAS No. |

113-00-8, 50-01-1 | |

| Record name | Guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU58VJ6Y3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C, 182.3 °C | |

| Record name | Guanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00536 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7603 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The interaction mechanism depends on the specific guanidine derivative and its target. For instance, certain N'-substituted N-acylguanidines act as ligands for G-protein-coupled receptors (GPCRs) []. This binding interaction is influenced by the strength and number of intermolecular interactions with the receptor, impacting downstream signaling pathways. In another example, the antimicrobial agent isopropoxy benzene this compound (IBG) disrupts bacterial membranes by binding to phosphatidylglycerol and cardiolipin []. This interaction leads to membrane damage, dissipation of proton motive force, and ultimately bacterial cell death.

A: this compound (CH5N3) is a strong organic base with a molecular weight of 59.07 g/mol. It exists as colorless crystals that are soluble in polar solvents like water. Spectroscopically, this compound exhibits characteristic peaks in NMR and IR, with the guanidinium ion showing a symmetrical structure in solution [].

A: Structural modifications significantly impact the biological and chemical properties of this compound derivatives. For example, replacing the carboxylic acid group in creatine with a polar or apolar group alters its inhibitory activity against human creatine kinase isoenzymes. Compounds with apolar aromatic moieties exhibited higher potency and selectivity for muscle- or brain-type creatine kinases []. In another instance, the length of the alkyl chain in oligothis compound polymers influences their biocidal activity and biocompatibility. Longer alkyl chains generally increase biocidal activity against bacteria but also enhance hemolytic activity, indicating potential toxicity [].

A: Yes, computational methods like DFT calculations and molecular docking have been employed to study this compound derivatives. For example, DFT calculations were used to analyze the structural properties of sulfa this compound azo derivatives in aqueous solutions to understand their corrosion inhibition mechanism on nickel []. In another study, molecular docking simulations helped identify potent groove-binding ligands, such as triarylpyridines and triarylpyrimidines, targeting G-quadruplex DNA [].

A: Various analytical methods are utilized to characterize and quantify this compound derivatives. Nuclear magnetic resonance (NMR) spectroscopy is widely employed to elucidate their structure and conformational preferences [, , ]. Liquid chromatography (LC) coupled with mass spectrometry (MS) allows for the separation and identification of this compound compounds in complex mixtures, such as plasma []. Other techniques include UV/Vis spectroscopy to study binding interactions [, ], and isothermal titration calorimetry to investigate thermodynamic parameters of interactions [].

A: The environmental impact of this compound compounds varies depending on their structure and application. While some derivatives, like polyhexamethylene this compound hydrochloride (PHGH), are considered environmentally acceptable for fire extinguishing in natural ecosystems [], their potential toxicity to aquatic organisms necessitates careful consideration []. Studies on the biodegradability and ecotoxicological effects of specific this compound compounds are crucial for developing sustainable usage and disposal strategies.

A: this compound has a rich history in chemical and biological research. The discovery of naturally occurring this compound compounds like arginine and creatine spurred interest in their biological roles and potential therapeutic applications []. Research on this compound derivatives has led to significant advances in areas like antihypertensive drugs (e.g., guanethidine) [], antimicrobial agents (e.g., polyhexamethylene biguanide) [], and therapies for neuromuscular diseases []. Ongoing research continues to explore the diverse properties and potential of this compound derivatives across various disciplines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。